Diethyl (2-cyanoethyl)phosphonate
Overview
Description
Diethyl (2-cyanoethyl)phosphonate is a useful research compound. Its molecular formula is C7H14NO3P and its molecular weight is 191.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbocation Formation in Organic Chemistry
Diethyl (2-cyanoethyl)phosphonate has been explored in the study of carbocation formation in organic chemistry. The β phosphonate group in diethyl (2-(tosyloxy)cyclohexyl)phosphonates has been found to stabilize the formation of a β carbocation through hyperconjugation, which is significant in understanding reaction mechanisms (Lambert, Emblidge, & Zhao, 1994).
Synthesis of Alkynes
In the field of synthetic organic chemistry, diethyl (dichloromethyl)phosphonate has been used in the synthesis of alkynes, specifically in the production of (4‐Methoxyphenyl)Ethyne. This demonstrates its utility in forming complex organic structures (Marinetti & Savignac, 2003).
Development of Phosphonate-Containing Polymers
The compound has been pivotal in the synthesis and characterization of novel phosphonate-containing polymers. These polymers, derived from this compound-based monomers, show potential in expanding the applications of polymer chemistry (Dolan et al., 2015).
Anticorrosion Properties in Material Science
Research in material science has utilized derivatives of this compound for their anticorrosion properties. Studies have shown their efficacy as corrosion inhibitors, which is crucial for the protection of materials like steel in acidic environments (Moumeni et al., 2020).
Potential Anticancer Applications
In the field of medicinal chemistry, specific derivatives of this compound have shown potential as anticancer agents. For instance, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate exhibited significant anti-leukemic activity, indicating a new avenue for cancer treatment research (Mohammadi et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Diethyl (2-cyanoethyl)phosphonate is a chemical compound used in various biochemical reactions. Its primary targets are the molecules involved in the formation of carbon-carbon bonds . It is also used as a reactant for heteroatom-directed alkyl cyanation of alkynes .
Mode of Action
The compound interacts with its targets by participating in the reaction and forming new bonds. For instance, in the heteroatom-directed alkyl cyanation of alkynes, it provides the cyanoethyl group that is added to the alkyne .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used as a fluorescent substrate for carbon-phosphorous lyase, a key enzyme in the breakdown of organophosphonates . It is also used in the microwave-assisted cleavage of phosphate, phosphonate, and phosphoramide esters .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The action of this compound results in the formation of new molecules. For example, in the heteroatom-directed alkyl cyanation of alkynes, it leads to the formation of new carbon-carbon bonds . In the cleavage of phosphate, phosphonate, and phosphoramide esters, it results in the breakdown of these esters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and efficiency of reactions it participates in can be affected by factors such as temperature, pH, and the presence of catalysts . .
Biochemical Analysis
Biochemical Properties
Diethyl (2-cyanoethyl)phosphonate plays a significant role in biochemical reactions. It is used as a reactant for heteroatom-directed alkyl cyanation of alkynes . It also serves as a fluorescent substrate for carbon-phosphorous lyase
Molecular Mechanism
It is known to participate in reactions such as microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters
Properties
IUPAC Name |
3-diethoxyphosphorylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZIDLMPNCNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143803 | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10123-62-3 | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10123-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010123623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmaceutical composition of diethyl (2-cyanoethyl)phosphonate?
A2: The research papers [, ] describe pharmaceutical compositions containing this compound and a pharmaceutically acceptable carrier. These compositions may also include pharmaceutically acceptable salts of this compound. The specific types of carriers and salts are not specified in the provided abstracts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.